molecular formula C20H28N2O B5674818 3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol

3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol

Cat. No. B5674818
M. Wt: 312.4 g/mol
InChI Key: GLYIFESJNHJGCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives, including compounds similar to "3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol", are typically synthesized through multi-component reactions. For instance, Asghari et al. (2014) described the synthesis of pyranoquinoline derivatives through the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, indicating a method that could be relevant for the synthesis of similar compounds (Asghari, Ramezani, & Mohseni, 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied. Jiang et al. (2007) synthesized a quinoline derivative and determined that the dihydropyridine and pyrimidine rings both adopt boat conformations, which could be similar to the structural features of "3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol" (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of quinoline derivatives are diverse. Smith et al. (1996) investigated the lithiation of quinazolinones, a related compound, providing insights into the chemical reactivity of such structures (Smith, El‐Hiti, Abdel-Megeed, & Abdo, 1996).

Physical Properties Analysis

The physical properties of quinoline derivatives vary significantly. Bojinov and Grabchev (2003) synthesized fluorescent quinoline derivatives, highlighting the potential for diverse physical characteristics in compounds like "3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol" (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their structure and synthesis process. Cong and Yao (2006) synthesized a cyclohexene derivative with a functionalized skeleton, demonstrating the versatility in chemical properties that can be expected in similar quinoline compounds (Cong & Yao, 2006).

properties

IUPAC Name

3-[[cyclohexyl(ethyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-4-22(16-8-6-5-7-9-16)13-18-15(3)21-19-11-10-14(2)12-17(19)20(18)23/h10-12,16H,4-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIFESJNHJGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(NC2=C(C1=O)C=C(C=C2)C)C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[cyclohexyl(ethyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one

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